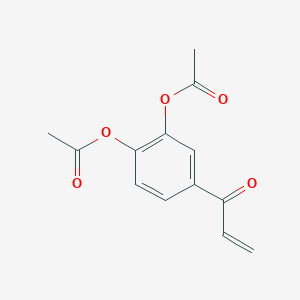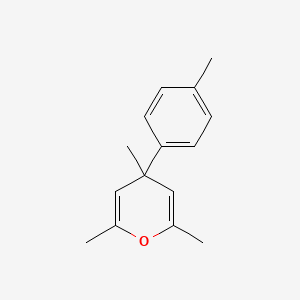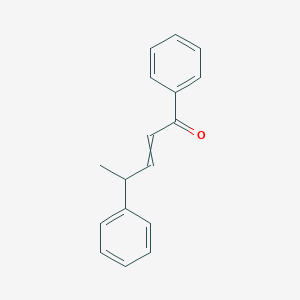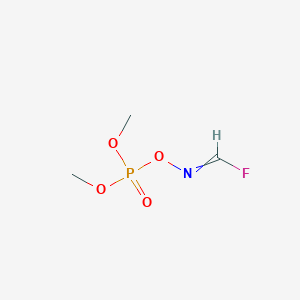
4-Acryloyl-1,2-phenylene diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acryloyl-1,2-phenylene diacetate is an organic compound that belongs to the class of acrylate esters. These compounds are known for their reactivity and are widely used in various chemical processes and industrial applications. The structure of this compound consists of an acryloyl group attached to a phenylene ring, which is further substituted with two acetate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acryloyl-1,2-phenylene diacetate typically involves the reaction of acryloyl chloride with 1,2-dihydroxybenzene in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as better control over reaction conditions, reduced formation of by-products, and higher efficiency . The use of tubular reactors and ultrasonication-assisted flow strategies can further enhance the production rate and yield.
Chemical Reactions Analysis
Types of Reactions
4-Acryloyl-1,2-phenylene diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acryloyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenylene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-Acryloyl-1,2-phenylene diacetate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of adhesives, coatings, and resins.
Mechanism of Action
The mechanism of action of 4-Acryloyl-1,2-phenylene diacetate involves its reactivity towards nucleophiles and electrophiles. The acryloyl group is highly reactive and can undergo polymerization reactions. The phenylene ring can participate in electrophilic aromatic substitution reactions, making the compound versatile in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 4-Vinyl-1,2-phenylene diacetate
- 2-Methoxyhydroquinone
- Diethyl 2,2’-{[(1E,1’E)-(hydrazine-1,2-diylidene)bis(methanylylidene)]bis(4,1-phenylene)}bis(oxy)diacetate
Uniqueness
4-Acryloyl-1,2-phenylene diacetate is unique due to its dual functionality, combining the reactivity of the acryloyl group with the aromatic stability of the phenylene ring. This makes it a valuable compound in both synthetic organic chemistry and industrial applications .
Properties
CAS No. |
109549-53-3 |
|---|---|
Molecular Formula |
C13H12O5 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
(2-acetyloxy-4-prop-2-enoylphenyl) acetate |
InChI |
InChI=1S/C13H12O5/c1-4-11(16)10-5-6-12(17-8(2)14)13(7-10)18-9(3)15/h4-7H,1H2,2-3H3 |
InChI Key |
OZQXBZQGGGRECW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)C=C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9H-Thieno[2,3-b]carbazole](/img/structure/B14312277.png)
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)

![iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium](/img/structure/B14312305.png)
![6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B14312313.png)








